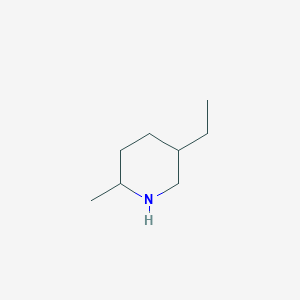

5-Ethyl-2-methylpiperidine

Beschreibung

The exact mass of the compound 5-Ethyl-2-methylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6119. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethyl-2-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-ethyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNHZHCGBPVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870447 | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-89-2 | |

| Record name | 5-Ethyl-2-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Ethyl-2-methylpiperidine" molecular structure and stereoisomers

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 5-Ethyl-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Ethyl-2-methylpiperidine, a disubstituted derivative of the ubiquitous piperidine ring, presents a compelling case study in stereoisomerism and conformational analysis. The presence of two distinct chiral centers at the C2 and C5 positions gives rise to a family of four stereoisomers, each with unique three-dimensional architecture and potentially divergent physicochemical and pharmacological properties. This guide provides a detailed exploration of the molecular structure, stereochemical relationships, conformational preferences, and the critical implications of this isomerism in the context of medicinal chemistry and drug development. We will delve into the causality behind structural stability and provide an authoritative grounding for understanding this important heterocyclic scaffold.

Part 1: Molecular Architecture and Stereochemistry

The foundational structure of 5-Ethyl-2-methylpiperidine is the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. The substituents at the C2 (methyl) and C5 (ethyl) positions introduce chirality, transforming an otherwise simple molecule into a complex stereochemical system.

The Two Chiral Centers: C2 and C5

The carbon atoms at position 2 and position 5 are both stereocenters because they are each bonded to four different groups.

-

C2 is bonded to: a hydrogen atom, a methyl group, the nitrogen atom (C-N bond), and the C3 carbon of the ring.

-

C5 is bonded to: a hydrogen atom, an ethyl group, the C4 carbon, and the C6 carbon of the ring.

The presence of these two chiral centers means that 5-Ethyl-2-methylpiperidine can exist as 2^2 = 4 distinct stereoisomers.

The Four Stereoisomers: Relationships and Nomenclature

The four stereoisomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). They are often classified using two primary systems: the cis/trans notation describing the relative orientation of the substituents on the ring, and the Cahn-Ingold-Prelog (R/S) system for assigning absolute configuration to each chiral center.

-

Enantiomeric Pair 1 (trans): (2R, 5R)-5-Ethyl-2-methylpiperidine and (2S, 5S)-5-Ethyl-2-methylpiperidine.

-

Enantiomeric Pair 2 (cis): (2R, 5S)-5-Ethyl-2-methylpiperidine and (2S, 5R)-5-Ethyl-2-methylpiperidine.

The relationship between these isomers is that of diastereomers. For instance, the (2R, 5R) isomer is a diastereomer of both the (2R, 5S) and (2S, 5R) isomers.

Diagram: Stereoisomer Relationships

Caption: Relationships between the four stereoisomers of 5-Ethyl-2-methylpiperidine.

Part 2: Conformational Analysis and Stability

The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] The substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. This choice has profound energetic consequences.

Axial vs. Equatorial Energetics

Substituents in the equatorial position are generally more stable than in the axial position. This is because axial substituents experience destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[2] Larger substituents create greater steric strain, making the equatorial position even more highly favored.

Stability of cis vs. trans Isomers

For 1,4-disubstituted cyclohexanes (a close carbocyclic analog), the trans isomer, which can place both bulky groups in equatorial positions, is significantly more stable than the cis isomer, which must place one group in an axial position.[3]

This principle applies directly to 5-Ethyl-2-methylpiperidine (a 2,5-disubstituted system).

-

trans-Isomers (e.g., (2R, 5R)): In their most stable chair conformation, the trans isomers can have both the C2-methyl group and the C5-ethyl group in equatorial positions, minimizing steric hindrance.

-

cis-Isomers (e.g., (2R, 5S)): The cis isomers are forced to have one substituent in an equatorial position and the other in an axial position in any given chair conformation. This inherent axial placement leads to greater steric strain, rendering the cis isomers generally less stable than their trans counterparts.

The preference for an axial versus equatorial orientation can be influenced by other factors, such as N-acylation, which can introduce pseudoallylic strain and favor an axial substituent at the 2-position.[4][5] However, for the parent N-H piperidine, the diequatorial conformation of the trans isomer is expected to be the most stable.

Diagram: Conformational Stability Workflow

Caption: Energetic preference for the diequatorial conformation of the trans isomer.

Part 3: Synthesis and Stereoisomer Resolution

The synthesis of 2,5-disubstituted piperidines is a well-explored area of organic chemistry. Achieving stereocontrol—that is, selectively producing one desired stereoisomer—is a significant challenge and a primary goal for therapeutic applications.

General Synthetic Approach: Reduction

A common route to substituted piperidines is the hydrogenation of the corresponding substituted pyridine. For example, the reduction of 5-ethyl-2-methylpyridine would yield a mixture of 5-Ethyl-2-methylpiperidine stereoisomers.

-

Causality of Experimental Choice: Catalytic hydrogenation (e.g., using catalysts like Palladium on Carbon or Ruthenium on Carbon) is a robust and scalable method for reducing aromatic heterocycles.[6] The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the diastereomeric ratio (the ratio of cis to trans isomers) in the final product mixture.[7]

Protocol: Resolution of Enantiomers via Diastereomeric Salt Formation

Once a mixture is synthesized, separating the isomers is crucial. Chiral resolution is a classic and effective technique. Since enantiomers have identical physical properties (boiling point, solubility), they cannot be separated by standard methods. However, by reacting the racemic amine mixture with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These diastereomers have different physical properties and can be separated.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic mixture of one pair of enantiomers (e.g., the trans (2R,5R) and (2S,5S) isomers) in a suitable solvent like ethanol.

-

Add Resolving Agent: Add a solution of an enantiomerically pure chiral acid (e.g., (+)-Tartaric acid or (-)-Mandelic acid) to the mixture. This forms two diastereomeric salts: [(2R,5R)-base:(+)-acid] and [(2S,5S)-base:(+)-acid].

-

Fractional Crystallization: The two diastereomeric salts will have different solubilities. By carefully cooling the solution or evaporating the solvent, one salt will preferentially crystallize out of the solution. The choice of solvent is critical here; extensive screening is often required to find conditions that provide good separation.

-

Isolation: The crystallized salt is isolated by filtration. The other diastereomer remains in the mother liquor.

-

Liberation of the Amine: The separated salt is treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine. The pure enantiomer can then be extracted into an organic solvent.

-

Validation: The optical purity of the separated enantiomer is confirmed using polarimetry (measuring the specific rotation) and chiral chromatography (e.g., HPLC with a chiral stationary phase).

Part 4: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [8][9] |

| Molecular Weight | 127.23 g/mol | [8][10] |

| CAS Number | 104-89-2 (unspecified stereochemistry) | [8][11][12][13] |

| Boiling Point | Data not specified for individual isomers | |

| Density | Data not specified for individual isomers | |

| XLogP3-AA | 1.9 | [8] |

| pKa (estimated) | 7.93 (neutral) | [8] |

Part 5: Relevance in Medicinal Chemistry and Drug Development

The precise three-dimensional shape of a molecule is paramount for its interaction with biological targets like enzymes and receptors. Since stereoisomers have different spatial arrangements, they often exhibit vastly different pharmacological activities.

The Easson-Stedman Hypothesis and Chiral Discrimination

The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, it often requires a three-point interaction with its receptor. An enantiomer that can achieve this three-point binding will be active (the eutomer), while its mirror image (the distomer) may not be able to bind effectively and could be less active, inactive, or even toxic.[14]

-

Implications for Drug Development: This principle is the cornerstone of modern drug development. Regulatory agencies now often require the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemic mixture.[14] This is because the distomer can contribute to side effects, have a different pharmacological profile, or add to the patient's metabolic load without providing any benefit.[15]

The Piperidine Scaffold in Pharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its basic nitrogen atom is often protonated at physiological pH, allowing for ionic interactions with target proteins. The ring's conformational properties allow attached pharmacophores to be presented in well-defined spatial orientations. Modifications to the ring, such as the methyl and ethyl groups in 5-Ethyl-2-methylpiperidine, can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties (e.g., lipophilicity, metabolic stability).[16] While specific pharmacological data for 5-Ethyl-2-methylpiperidine isomers is sparse in public literature, its structure is analogous to motifs found in centrally active agents and natural product alkaloids. Any potential therapeutic development of this molecule would necessitate the synthesis and individual biological evaluation of all four stereoisomers.

Conclusion

5-Ethyl-2-methylpiperidine serves as an excellent model for understanding the fundamental principles of stereochemistry. The interplay between its four distinct stereoisomers, dictated by the absolute configurations at C2 and C5, and their conformational preferences, governed by the energetics of the piperidine chair form, is a critical consideration for any application. For professionals in drug discovery and development, a thorough characterization of each stereoisomer is not merely an academic exercise but a prerequisite for designing safe and effective therapeutic agents. The synthesis, separation, and individual biological testing of the (2R,5R), (2S,5S), (2R,5S), and (2S,5R) isomers are essential steps to unlock the full potential of this versatile chemical entity.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tuodaindus.com [tuodaindus.com]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 8. scent.vn [scent.vn]

- 9. 5-Ethyl-2-methylpiperidine | C8H17N | CID 7727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Ethyl-5-methylpiperidine | C8H17N | CID 20490489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-ETHYL-2-METHYLPIPERIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 5-ETHYL-2-METHYLPIPERIDINE | 104-89-2 [chemicalbook.com]

- 13. Piperidine, 5-ethyl-2-methyl- [webbook.nist.gov]

- 14. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 5-Ethyl-2-methylpiperidine: A Technical Guide for Researchers

Introduction: The Structural Nuances of a Substituted Piperidine

5-Ethyl-2-methylpiperidine, a disubstituted saturated heterocycle, presents a compelling case for in-depth spectroscopic analysis. With a molecular formula of C₈H₁₇N and a molar mass of 127.23 g/mol , its structure is characterized by a piperidine ring bearing a methyl group at the 2-position and an ethyl group at the 5-position. The presence of two stereocenters at these positions gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). This stereochemical complexity underscores the critical role of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), in unambiguously determining the relative and absolute configuration of a given sample. This guide provides a comprehensive overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data for 5-Ethyl-2-methylpiperidine, offering a foundational resource for its identification and characterization in research and drug development settings.

Caption: The four possible stereoisomers of 5-Ethyl-2-methylpiperidine.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

The mass spectrum of 5-Ethyl-2-methylpiperidine provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) is expected at m/z 127, corresponding to the molecular weight of the compound.

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[1] This results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable iminium ion.[1]

Key Fragmentation Pathways:

-

Loss of the ethyl group: A prominent fragmentation pathway involves the cleavage of the bond between the piperidine ring and the ethyl group, resulting in a fragment ion at m/z 98.

-

Loss of the methyl group: Cleavage of the methyl group from the 2-position would lead to a fragment ion at m/z 112.

-

Ring cleavage: The piperidine ring can also undergo fission, leading to various smaller fragment ions.

The electron ionization mass spectrum of 5-Ethyl-2-methylpiperidine is available from the NIST WebBook and shows a base peak at m/z 84.[2] This likely corresponds to the loss of the ethyl group followed by the loss of a hydrogen atom, leading to a stable cyclic iminium ion.

Sources

"5-Ethyl-2-methylpiperidine" chemical reactivity and stability

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 5-Ethyl-2-methylpiperidine

Introduction

5-Ethyl-2-methylpiperidine (CAS No: 104-89-2), also known as Copellidine, is a disubstituted heterocyclic amine belonging to the piperidine family.[1][2] With the chemical formula C₈H₁₇N and a molecular weight of 127.23 g/mol , this compound is a colorless liquid at room temperature.[3][4] Piperidine scaffolds are of immense importance in the pharmaceutical industry, forming the core structure of numerous drugs and naturally occurring alkaloids.[5] The substitution pattern in 5-Ethyl-2-methylpiperidine at the C2 and C5 positions introduces chirality and gives rise to geometric isomerism, significantly influencing its stereochemistry and interaction in biological systems.

The presence of two stereocenters means the molecule can exist as different stereoisomers. Furthermore, the substituents on the saturated ring give rise to cis-trans isomerism, where the ethyl and methyl groups can be on the same side (cis) or opposite sides (trans) of the ring's plane.[6][7] This guide provides a detailed exploration of the chemical reactivity, stability profile, and handling considerations for 5-Ethyl-2-methylpiperidine, aimed at researchers and professionals in organic synthesis and drug development.

Physicochemical and Safety Data Summary

For ease of reference, the core physical properties and hazard classifications for 5-Ethyl-2-methylpiperidine are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₇N | [1][4] |

| Molecular Weight | 127.23 g/mol | [4] |

| CAS Number | 104-89-2 | [1] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 156-178 °C | [8][9] |

| Melting Point | Approx. -1 °C to -70 °C | [8][9] |

| Density | Approx. 0.84-0.92 g/cm³ |[8][9] |

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

|---|

| GHS05: Corrosive, GHS06: Toxic | Danger | H302: Harmful if swallowedH311+H331: Toxic in contact with skin or if inhaledH314: Causes severe skin burns and eye damage |[8][10] |

Part 1: Chemical Reactivity Profile

The reactivity of 5-Ethyl-2-methylpiperidine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity, characteristic of a secondary amine. The alkyl substituents at the C2 and C5 positions introduce steric bulk that can modulate this reactivity compared to unsubstituted piperidine.

Basicity and Nucleophilic Reactions

The nitrogen atom readily acts as a proton acceptor (Brønsted-Lowry base) and as a nucleophile, attacking electron-deficient centers. This nucleophilicity is the basis for the most common and synthetically useful transformations: N-alkylation and N-acylation.

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reaction with an alkyl halide. The reaction proceeds via nucleophilic substitution (Sɴ2), where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.

From an experimental design perspective, the choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine, is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[11] Anhydrous polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal for this transformation as they effectively solvate the ions involved without interfering with the reaction.[11]

Caption: General scheme for the N-Alkylation of 5-Ethyl-2-methylpiperidine.

Exemplary Protocol: N-Benzylation of 5-Ethyl-2-methylpiperidine

-

Reaction Setup: To a solution of 5-Ethyl-2-methylpiperidine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Acylation

N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable N-acylpiperidine (an amide). This reaction is typically rapid and high-yielding. The Schotten-Baumann reaction conditions, which employ an acyl chloride in a biphasic system with an aqueous base (e.g., NaOH), are highly effective for this transformation.[12] The base neutralizes the HCl byproduct and activates the amine.

The resulting amide is significantly less basic than the parent amine because the nitrogen lone pair is delocalized into the adjacent carbonyl group. This electronic effect is a cornerstone of protecting group chemistry for amines.

Caption: Experimental workflow for N-Acylation via Schotten-Baumann conditions.

Oxidation Chemistry

The oxidation of substituted piperidines is a powerful tool for C-H functionalization, typically proceeding through an N-acyliminium ion intermediate.[13] While direct oxidation of the secondary amine can be complex, N-protected derivatives (e.g., N-Boc piperidines) undergo clean oxidation. Photocatalytic methods using organic dyes can generate iminium ions under mild conditions, which can then be trapped by nucleophiles like water to form stable hemiaminals.[14]

Alternatively, oxidation of tertiary N-alkyl piperidines with reagents like m-chloroperoxybenzoic acid (mCPBA) can selectively form tertiary amine N-oxides.[15] These N-oxides can then undergo elimination to generate endo-cyclic iminium ions, providing a strategic pathway for late-stage functionalization at the ring's α-position.[15]

Reaction with Carbon Dioxide

Interestingly, sterically hindered disubstituted piperidines have been shown to react with carbon dioxide in the presence of diphenylthiophosphinic chloride.[16] This reaction proceeds via the initial formation of a carbamic acid intermediate, which then reacts further to produce a carbamic diphenylthiophosphinic anhydride.[16] This demonstrates a non-classical reactivity pathway that could be relevant under specific process conditions involving CO₂.

Part 2: Stability and Degradation Profile

5-Ethyl-2-methylpiperidine is a relatively stable organic compound under standard conditions. However, its stability is influenced by temperature, atmosphere, and contact with incompatible materials.

-

Thermal Stability: The compound has a relatively high boiling point (156-178 °C), indicating good thermal stability for short durations at elevated temperatures, such as during distillation.[8][9] However, prolonged exposure to high temperatures may lead to decomposition.

-

Oxidative Stability: As a secondary amine, it is susceptible to oxidation over time, especially in the presence of air and light. This can lead to the formation of colored impurities. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Hygroscopicity: The material is noted to be hygroscopic, meaning it can absorb moisture from the atmosphere.[17] This can affect its purity and reactivity, making storage in a tightly sealed container essential.

-

Chemical Incompatibilities: It is a basic and nucleophilic compound and will react exothermically with acids. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[18] Contact with these materials should be strictly avoided.

Part 3: Safe Handling and Storage

Due to its hazardous properties, strict safety protocols must be followed when handling 5-Ethyl-2-methylpiperidine.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][19] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Handling Procedures: The compound is flammable; keep it away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.[18] Avoid all direct contact with skin and eyes, as the material is corrosive and can cause severe burns.[17][18]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[17][18] The storage area should be segregated from incompatible substances, particularly acids and oxidizing agents.[18] Due to its hygroscopic nature, ensure the container is sealed immediately after use.[17]

-

Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[17] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical help.[19]

Conclusion

5-Ethyl-2-methylpiperidine is a versatile building block whose chemical behavior is dominated by the nucleophilic secondary amine. Its reactivity can be reliably channeled into common transformations like N-alkylation and N-acylation, providing access to a wide array of derivatives. Modern oxidative methods further expand its synthetic utility by enabling C-H functionalization of the piperidine ring. The compound is stable under proper storage conditions but requires careful handling due to its corrosive, toxic, and flammable nature. A thorough understanding of this reactivity and stability profile is essential for its safe and effective use in research and development.

References

-

D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. Available at: [Link]

-

Tundulawessa, Y., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. NIHMS, 1684670. Available at: [Link]

-

Zhou, Y.-G., et al. (2010). An Unexpected Carbon Dioxide Insertion in the Reaction of Trans-2,4-Disubstituted Azetidine, Trans-2,5-Disubstituted Pyrrolidine, or Trans-2,6-Disubstituted Piperidine with Diphenylthiophosphinic Chloride and Diphenylselenophosphinic Chloride. The Journal of Organic Chemistry, 75(15), 5253–5263. Available at: [Link]

-

NIST. (n.d.). Piperidine, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of Tandem Synthesis of 2,5‐Substituted Pyrrolidines and 2,6‐Substituted Piperidines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2019). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. ACS Catalysis, 9(8), 7134–7139. Available at: [Link]

-

PubChemLite. (n.d.). 5-ethyl-2-methylpiperidine (C8H17N). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7727, 5-Ethyl-2-methylpiperidine. Retrieved from [Link]

-

SyntheticPages. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

Walton, J., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(18), 12106–12117. Available at: [Link]

-

Inamullah, et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

Good Scents Company. (n.d.). 5-Ethyl-2-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

ChemBK. (2024). 5-ETHYL-2-METHYLPIPERIDINE. Retrieved from [Link]

-

Molbase. (n.d.). 5-ethyl-2-methyl-piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

-

ScienceDirect. (2001). The solid-state isomerization of cis- and trans-(eta(5)-C5H4Me)Mo(CO)(2)(P((OPr)-Pr-i)(3))I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20490489, 2-Ethyl-5-methylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.2: Cis-Trans Isomers (Geometric Isomers). Retrieved from [Link]

-

Chemguide. (n.d.). geometric (cis / trans) isomerism. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

Khan Academy. (n.d.). Cis-trans isomerism. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Ethyl-2-methyl-piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7727, 5-Ethyl-2-methylpiperidine - Safety and Hazards. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

Sources

- 1. Piperidine, 5-ethyl-2-methyl- [webbook.nist.gov]

- 2. scent.vn [scent.vn]

- 3. 5-Ethyl-2-methylpiperidine | C8H17N | CID 7727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. 5-Ethyl-2-methylpiperidine | C8H17N | CID 7727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-methylpiperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Ethyl-2-methylpiperidine, a substituted aliphatic amine of significant interest in pharmaceutical and chemical synthesis. Recognizing the scarcity of extensive quantitative solubility data in public literature, this document synthesizes available data, theoretical principles, and predictive analysis to offer a robust solubility profile. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility via the isothermal shake-flask method is provided. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, formulation development, and process optimization.

Introduction: The Significance of 5-Ethyl-2-methylpiperidine and Its Solubility

5-Ethyl-2-methylpiperidine (CAS No. 104-89-2) is a cyclic secondary amine featuring a piperidine core substituted with a methyl group at the 2-position and an ethyl group at the 5-position.[1][2] This structural motif is a key building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3]

The solubility of 5-Ethyl-2-methylpiperidine in organic solvents is a critical physicochemical parameter that governs its application in numerous scientific and industrial processes. From reaction kinetics and purification strategies to formulation and drug delivery, a thorough understanding of its solubility behavior is paramount. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of its solubility profile.

Physicochemical Properties of 5-Ethyl-2-methylpiperidine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [1][2] |

| Molecular Weight | 127.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~156 °C | [1][4] |

| logP (Octanol/Water) | 1.9 | [1] |

| pKa (estimated) | 7.93 | [1] |

The molecule's structure, a saturated heterocycle with alkyl substituents, results in a predominantly nonpolar character, although the secondary amine group introduces a site for hydrogen bonding. The positive logP value of 1.9 indicates a higher affinity for lipophilic environments over aqueous media.[1]

Solubility Profile: A Synthesis of Data and Predictive Analysis

Direct, quantitative solubility data for 5-Ethyl-2-methylpiperidine across a wide array of organic solvents is limited. However, by combining available data with the principles of "like dissolves like" and an analysis of intermolecular forces, a reliable predictive profile can be constructed.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of 5-Ethyl-2-methylpiperidine in select solvents at 25°C.

| Solvent | Solvent Class | Solubility (g/L) | Qualitative Assessment |

| Ethanol | Protic Polar | 1028.25 | Miscible |

| Methanol | Protic Polar | 611.46 | Highly Soluble |

| Isopropanol | Protic Polar | 857.25 | Highly Soluble |

Data sourced from TGSC.

Predictive Solubility in Common Organic Solvents

Based on the structure of 5-Ethyl-2-methylpiperidine and the known solubility behavior of similar aliphatic amines and piperidine derivatives, the following qualitative solubility profile is predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Alcohols | Ethanol, Methanol, Isopropanol, n-Butanol | High to Miscible | The amine nitrogen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor, interacting favorably with the hydroxyl group of alcohols. The alkyl nature of the molecule is also compatible with the alkyl chains of the alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High to Miscible | As aprotic polar solvents, ethers can act as hydrogen bond acceptors for the N-H proton of the piperidine. The overall nonpolar character of the molecule favors dissolution. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The carbonyl oxygen of ketones is a good hydrogen bond acceptor, leading to favorable interactions. |

| Esters | Ethyl acetate | High | Similar to ketones, the ester carbonyl group can accept a hydrogen bond from the amine. |

| Halogenated Solvents | Dichloromethane, Chloroform | High to Miscible | These solvents are capable of dipole-dipole interactions and are effective at solvating moderately polar to nonpolar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | High to Miscible | The nonpolar, aliphatic structure of 5-Ethyl-2-methylpiperidine is highly compatible with the nonpolar nature of aromatic hydrocarbons through van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | While the amine group introduces some polarity, the dominant C8 alkyl structure suggests good compatibility with nonpolar aliphatic solvents. Piperidine itself has limited solubility in hexane, but the increased lipophilicity of the ethyl and methyl groups in 5-Ethyl-2-methylpiperidine should enhance its solubility in such solvents. |

| Water | Low | The molecule's carbon-to-nitrogen ratio is high, and the hydrophobic alkyl groups dominate, limiting its solubility in water despite the potential for hydrogen bonding. Generally, amines with more than six carbon atoms have low water solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Rationale for Method Selection

The isothermal shake-flask method is chosen for its simplicity, accuracy, and ability to ensure that a true equilibrium between the solute and solvent is achieved. This method involves agitating an excess of the solute in the solvent at a constant temperature for a sufficient period to reach saturation.

Materials and Equipment

-

5-Ethyl-2-methylpiperidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Step-by-Step Experimental Workflow

-

Preparation of Supersaturated Solutions:

-

To a series of labeled scintillation vials, add an excess amount of 5-Ethyl-2-methylpiperidine. The key is to ensure that a visible amount of undissolved liquid remains after the equilibration period.

-

Precisely add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium solubility is reached. A longer period (e.g., 48-72 hours) may be necessary and should be validated.

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours. This allows for the separation of the undissolved solute from the saturated solution.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. This filtration step is crucial to remove any undissolved micro-droplets.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of 5-Ethyl-2-methylpiperidine.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve using standard solutions of 5-Ethyl-2-methylpiperidine of known concentrations.

-

From the calibration curve, determine the concentration of the amine in the diluted sample.

-

Calculate the solubility of 5-Ethyl-2-methylpiperidine in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Visualization of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination.

Safety and Handling Considerations

5-Ethyl-2-methylpiperidine is a corrosive and irritant substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a detailed overview of the solubility of 5-Ethyl-2-methylpiperidine in organic solvents. While quantitative data is sparse, a strong predictive model based on its physicochemical properties and the behavior of analogous compounds suggests high solubility in a wide range of common organic solvents, with the exception of water. For applications demanding precise solubility values, the provided isothermal shake-flask protocol offers a robust and reliable method for experimental determination. This guide serves as a valuable resource for scientists and researchers, enabling informed decisions in solvent selection and process design involving 5-Ethyl-2-methylpiperidine.

References

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. Benchchem.

- Good Scents Company. 5-Ethyl-2-methylpiperidine (CAS 104-89-2): Odor profile, Properties, & IFRA compliance. The Good Scents Company.

-

Wülfing, J., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(10), 989-1003. Available at: [Link].

- Cheméon. Chemical Properties of Piperidine, 5-ethyl-2-methyl- (CAS 104-89-2). Cheméon.

- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.

-

PubChem. 5-Ethyl-2-methylpiperidine. National Center for Biotechnology Information. Available at: [Link].

- ChemBK. 5-ETHYL-2-METHYLPIPERIDINE. ChemBK.

- Benchchem. Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. Benchchem.

Sources

A Technical Guide to the Research Applications of 5-Ethyl-2-methylpiperidine: From Natural Toxin to a Versatile Chemical Scaffold

Abstract

5-Ethyl-2-methylpiperidine, a disubstituted piperidine alkaloid, represents a fascinating and underexplored chiral scaffold with significant potential in medicinal chemistry and pharmacology.[1] While its parent compounds, the solenopsins found in fire ant venom, are known for their potent biological activities, 5-ethyl-2-methylpiperidine itself offers a structurally simpler, yet stereochemically rich, starting point for chemical exploration.[2][3] This technical guide provides an in-depth analysis of the stereochemistry, synthesis, and known biological context of 5-ethyl-2-methylpiperidine. More importantly, it outlines forward-looking research applications, presenting the molecule as a valuable building block for developing novel therapeutics targeting neurological disorders and as a probe for investigating crucial biological pathways. Detailed experimental workflows and conceptual frameworks are provided to empower researchers in drug development and chemical biology to unlock the full potential of this versatile piperidine derivative.

Introduction: The Piperidine Scaffold and the Significance of 5-Ethyl-2-methylpiperidine

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[1][4] 5-Ethyl-2-methylpiperidine (PubChem CID: 7727) is a specific example of this scaffold, distinguished by its 2,5-disubstitution pattern which gives rise to distinct stereoisomers.[5]

This molecule is structurally related to the venom alkaloids of the red imported fire ant, Solenopsis invicta.[2][3] These venom components, known as solenopsins, are typically 2-methyl-6-alkylpiperidines and exhibit a range of powerful biological effects, including antimicrobial, insecticidal, and cytotoxic activities.[6][7] While not a direct venom component itself, 5-ethyl-2-methylpiperidine can be considered a simplified analog, retaining the core piperidine structure and chirality that are crucial for biological recognition. Its potential lies in serving as a less complex, more synthetically accessible starting point for creating libraries of novel compounds with tailored pharmacological profiles.

Physicochemical Properties and Stereoisomerism

Understanding the stereochemistry of 5-Ethyl-2-methylpiperidine is fundamental to exploring its potential applications, as biological activity is often highly dependent on the spatial arrangement of functional groups.

Core Properties

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molar Mass | 127.23 g/mol |

| Boiling Point | ~156 °C (estimate) |

| Density | ~0.845 g/cm³ (estimate) |

| (Data sourced from PubChem CID 7727 and ChemBK)[5][8] |

Critical Role of Stereoisomers

The 2,5-disubstitution pattern results in two chiral centers, leading to the existence of cis and trans diastereomers, each of which exists as a pair of enantiomers.

-

(2R,5S)-5-ethyl-2-methylpiperidine and (2S,5R)-5-ethyl-2-methylpiperidine (cis isomers)

-

(2R,5R)-5-ethyl-2-methylpiperidine and (2S,5S)-5-ethyl-2-methylpiperidine (trans isomers)

The relative orientation of the methyl and ethyl groups (on the same side of the ring in cis isomers, on opposite sides in trans isomers) dramatically influences the molecule's overall shape and its ability to fit into the binding pockets of protein targets.[9] Research on related piperidine alkaloids has consistently shown that different stereoisomers can have vastly different potencies and even opposing biological effects.[9][10] For instance, in studies of other 2,6-disubstituted piperidines, the cis and trans isomers showed comparable activity at certain ion channel sites but differential effects on receptor affinity.[10] Therefore, any research program must prioritize the stereocontrolled synthesis or separation of these isomers to enable meaningful structure-activity relationship (SAR) studies.

Synthesis and Derivatization Strategies

The development of robust synthetic routes is crucial for accessing sufficient quantities of each stereoisomer for biological evaluation. While a specific, optimized synthesis for 5-ethyl-2-methylpiperidine is not extensively documented in mainstream literature, established methods for related piperidines provide a clear roadmap. A key precursor is 2-methyl-5-ethylpyridine (MEP), which can be synthesized and then reduced.[11]

Proposed Synthetic Workflow: Stereoselective Reduction

A plausible and efficient strategy involves the stereoselective hydrogenation of a pyridine precursor. The choice of catalyst and reaction conditions is paramount for controlling the diastereoselectivity of the reduction.

Caption: Proposed workflow for synthesis and derivatization.

Experimental Protocol: Stereoselective Hydrogenation of 2-Methyl-5-ethylpyridine

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-methyl-5-ethylpyridine and a suitable solvent (e.g., ethanol or acetic acid).

-

Catalyst Addition: A heterogeneous catalyst (e.g., Rhodium on alumina, or a specific chiral catalyst for enantioselective routes) is added under an inert atmosphere (e.g., Argon or Nitrogen). The choice of catalyst is critical; different catalysts can favor the formation of either the cis or trans product.

-

Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (H₂). The reaction is stirred at a controlled temperature (e.g., 50-100 °C) and pressure (e.g., 500-1000 psi) for 12-24 hours.

-

Workup and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield a mixture of cis- and trans-5-ethyl-2-methylpiperidine.

-

Isomer Separation: The diastereomers are separated using preparative chiral chromatography (e.g., HPLC with a chiral stationary phase) to yield the pure stereoisomers for subsequent biological testing.

Causality: The facial selectivity of the hydrogenation is directed by the interaction of the pyridine ring with the catalyst surface. The existing substituents can sterically hinder one face of the ring, leading to preferential hydrogen addition from the less hindered side, thus enriching one diastereomer over the other.

Potential Research Applications

The true value of 5-ethyl-2-methylpiperidine lies in its application as a scaffold for generating novel bioactive molecules.

Application in CNS Drug Discovery: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: Piperidine alkaloids, including natural products like nicotine and coniine, are well-known modulators of nicotinic acetylcholine receptors (nAChRs).[12][13] These receptors are ligand-gated ion channels involved in a multitude of CNS functions, and their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.[14] The 2,5-disubstituted piperidine framework of 5-ethyl-2-methylpiperidine provides an excellent starting point for designing novel nAChR modulators.

Experimental Approach:

-

Library Synthesis: Synthesize a focused library of analogs by derivatizing the secondary amine of the pure cis and trans isomers. Introduce a variety of functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors) to probe the chemical space around the piperidine core.

-

Binding Assays: Screen the synthesized compounds for their ability to bind to various nAChR subtypes (e.g., α7, α4β2) using radioligand binding assays. This will determine the affinity and selectivity of the new molecules.

-

Functional Assays: Characterize the functional activity (agonist, antagonist, or allosteric modulator) of the most potent binders using electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes expressing the target receptor) or calcium imaging techniques in cell lines.

Caption: Ligand interaction with a nicotinic acetylcholine receptor.

Application as a Ceramide Mimetic in Cancer Research

Rationale: The venom alkaloid (-)-Solenopsin A, a close structural relative, has been shown to exhibit ceramide-like biological activity.[15][16] Ceramides are sphingolipids that act as crucial signaling molecules, regulating processes like apoptosis (programmed cell death), cell proliferation, and senescence.[16] Solenopsin and its analogs have demonstrated anti-proliferative and anti-angiogenic effects by modulating signaling pathways like PI3K/Akt.[17][18]

Hypothesis: The 5-ethyl-2-methylpiperidine scaffold can be used to develop simplified, non-lipid ceramide mimetics that induce apoptosis in cancer cells. The stereochemistry will be critical for mimicking the specific interactions of natural ceramide.

Experimental Workflow:

-

Analog Synthesis: Create analogs with long alkyl chains attached to the piperidine nitrogen to better mimic the fatty acid tail of ceramide.

-

Cell Viability Assays: Test the synthesized compounds against a panel of cancer cell lines (e.g., lung, breast, melanoma) using MTT or similar assays to determine their cytotoxic and anti-proliferative effects (IC50 values).[19][20]

-

Mechanism of Action Studies: For the most active compounds, investigate the underlying mechanism.

-

Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, PDK1) to see if the compounds inhibit this pro-survival pathway.[16]

-

Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to confirm that cell death is occurring via apoptosis.

-

Mitochondrial Function: Measure cellular oxygen consumption to determine if the compounds, like solenopsin, disrupt mitochondrial function.[16][17]

-

Development of Novel Antimicrobial Agents

Rationale: Fire ant venom alkaloids are known to possess potent antibacterial and antifungal properties.[3][6] The piperidine ring acts as a cationic amphiphilic structure, allowing it to disrupt bacterial cell membranes. This provides a promising avenue for developing new antibiotics, particularly against drug-resistant Gram-positive bacteria.

| Organism | Activity of Related Alkaloids |

| Staphylococcus aureus | Inhibited by low concentrations |

| Escherichia coli | Less susceptible than Gram-positives |

| Pythium ultimum | Growth inhibited by piperideine alkaloids |

| (Data synthesized from sources on fire ant venom activity)[6][7] |

Experimental Approach:

-

Synthesis of Amphiphilic Analogs: Design and synthesize derivatives of 5-ethyl-2-methylpiperidine with varying alkyl chain lengths attached to the nitrogen to optimize amphiphilicity.

-

Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria (e.g., MRSA, Bacillus subtilis) and fungi using broth microdilution methods.

-

Membrane Permeability Assays: To confirm a membrane-disruptive mechanism, use fluorescent dyes (e.g., SYTOX Green) that only enter cells with compromised membranes to treat bacteria and measure fluorescence increase over time.

Conclusion and Future Directions

5-Ethyl-2-methylpiperidine is more than just a simple chemical. It is a strategically valuable scaffold poised for significant application in drug discovery and chemical biology. Its connection to potent natural products provides a strong biological rationale for its exploration, while its relative simplicity offers a synthetic advantage. Future research should focus on the development of highly efficient, stereoselective synthetic routes to make all four stereoisomers readily accessible. Exploring its use as a chiral auxiliary in asymmetric synthesis or as a ligand for transition metal catalysis could also unveil new applications beyond pharmacology. By leveraging the principles of medicinal chemistry and detailed biological evaluation, the research community can transform this humble piperidine derivative into a powerful tool for developing next-generation therapeutics.

References

-

Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antibacterial activity of venom alkaloids from the imported fire ant, Solenopsis invicta Buren. (1972). Antimicrobial Agents and Chemotherapy, 2(4), 291-3. Retrieved from [Link]

-

Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors. (2009). Toxicology and Applied Pharmacology, 237(2), 230-8. Retrieved from [Link]

-

Solenopsin A and analogs exhibit ceramide-like biological activity. (2015). Vascular Cell, 7, 5. Retrieved from [Link]

-

Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids. (2023). Toxins, 15(7), 438. Retrieved from [Link]

-

Reduction of Venom Alkaloids in Solenopsis richteri × Solenopsis invicta Hybrid: An Attempt To Identify New Alkaloidal Components. (2002). Journal of Agricultural and Food Chemistry, 50(21), 5961-5965. Retrieved from [Link]

-

Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. (1988). Neurochemical Research, 13(2), 171-6. Retrieved from [Link]

-

Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (2018). Frontiers in Pharmacology, 9, 140. Retrieved from [Link]

-

Cardiodepressant and neurologic actions of Solenopsis invicta (imported fire ant) venom alkaloids. (2000). Annals of Emergency Medicine, 35(5), 444-50. Retrieved from [Link]

-

Solenopsin A and analogs exhibit ceramide-like biological activity. (2015). Vascular Cell, 7, 5. Retrieved from [Link]

-

The chemical structures of the piperidine alkaloid coniine, and the... (n.d.). ResearchGate. Retrieved from [Link]

-

A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). (2012). The FASEB Journal, 26(S1). Retrieved from [Link]

-

Solenopsin A and analogs exhibit ceramide-like biological activity. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ1,6-piperideines. (2018). Molecules, 23(11), 2968. Retrieved from [Link]

-

5-Ethyl-2-methylpiperidine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

5-Ethyl-2-methylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects. (2024). AntWiki. Retrieved from [Link]

-

5-ethyl-2-methylpiperidine-1-carbothioic S-acid. (n.d.). PubChem. Retrieved from [Link]

-

Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. (2001). Bioorganic & Medicinal Chemistry Letters, 11(16), 2133-2136. Retrieved from [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

5-ETHYL-2-METHYLPIPERIDINE. (n.d.). ChemBK. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts. Retrieved from [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). RSC Advances, 16(1), 1-13. Retrieved from [Link]

-

Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. (2013). ACS Medicinal Chemistry Letters, 4(10), 967-972. Retrieved from [Link]

-

Draw the cis and trans isomers of... (2017). Chegg.com. Retrieved from [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). ResearchGate. Retrieved from [Link]

-

cis-5-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2021). Reaction Chemistry & Engineering, 6(9), 1609-1620. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Ethyl-2-methylpiperidine | C8H17N | CID 7727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of venom alkaloids from the imported fire ant, Solenopsis invicta Buren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 15. Solenopsin A and analogs exhibit ceramide-like biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vascularcell.com [vascularcell.com]

- 17. researchgate.net [researchgate.net]

- 18. antwiki.org [antwiki.org]

- 19. nwmedj.org [nwmedj.org]

- 20. nwmedj.org [nwmedj.org]

An In-depth Technical Guide to 5-Ethyl-2-methylpiperidine: Discovery, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-2-methylpiperidine, a substituted piperidine of interest to researchers in organic synthesis and drug discovery. The narrative delves into the historical context of its discovery, details its synthesis via the catalytic hydrogenation of 5-ethyl-2-methylpyridine, and provides a thorough guide to its structural elucidation and characterization using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry of this compound.

Introduction: The Piperidine Scaffold in Science

The piperidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in clinically approved drugs underscores its significance in medicinal chemistry, where it often imparts favorable pharmacokinetic properties.[2][3] The biological activity of piperidine derivatives is highly dependent on the nature and stereochemistry of their substituents, making the synthesis and characterization of novel substituted piperidines a key area of research.[2][4] 5-Ethyl-2-methylpiperidine, a disubstituted piperidine, serves as a valuable case study in the synthesis and analysis of this important class of heterocyclic compounds.

Historical Context: The Dawn of Piperidine Synthesis

Synthesis of 5-Ethyl-2-methylpiperidine

The most common and efficient method for the synthesis of 5-Ethyl-2-methylpiperidine is the catalytic hydrogenation of its aromatic precursor, 5-ethyl-2-methylpyridine.[6][7] This process involves the reduction of the pyridine ring to a piperidine ring through the addition of hydrogen in the presence of a metal catalyst.

Synthesis of the Precursor: 5-Ethyl-2-methylpyridine

The precursor, 5-ethyl-2-methylpyridine, is itself a significant industrial chemical. It is commonly synthesized via a condensation reaction between acetaldehyde and ammonia under high temperature and pressure.[8][9]

Catalytic Hydrogenation: From Pyridine to Piperidine

The hydrogenation of the pyridine ring is a robust and scalable method for the synthesis of piperidines.[6][7] Various catalysts can be employed, with platinum(IV) oxide (PtO₂) and Raney Nickel being common choices.[6][10] The reaction is typically carried out in a high-pressure autoclave.

Experimental Protocol: Catalytic Hydrogenation of 5-ethyl-2-methylpyridine

Materials:

-

5-ethyl-2-methylpyridine

-

Platinum(IV) oxide (PtO₂) or Raney Nickel (W-2)

-

Glacial Acetic Acid (solvent)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

High-pressure autoclave/hydrogenator

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 5-ethyl-2-methylpyridine (1.0 g) in glacial acetic acid (5-10 mL).

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) or a slurry of Raney Nickel to the solution.

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air. Pressurize the vessel with hydrogen gas to 50-70 bar.[11]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours.[6]

-

Work-up:

-

Carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[12]

-

Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Ethyl-2-methylpiperidine.

-

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Causality in Experimental Choices:

-

Acidic Solvent: The use of glacial acetic acid as a solvent protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[12]

-

Catalyst Choice: Both PtO₂ and Raney Nickel are highly effective for pyridine hydrogenation. The choice may depend on availability, cost, and desired reaction conditions. Raney Nickel is often used in industrial settings due to its lower cost.[10]

-

Pressure and Temperature: High pressure is necessary to ensure a sufficient concentration of hydrogen in the reaction mixture for the reduction to proceed efficiently. The reaction is typically run at room temperature as it is an exothermic process.[6]

Diagram of Synthesis Workflow:

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. riviste.fupress.net [riviste.fupress.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 9. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

5-Ethyl-2-methylpiperidine: A Versatile Chiral Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a foundational scaffold in medicinal chemistry and natural product synthesis, present in a multitude of FDA-approved drugs and biologically active alkaloids. Among the vast family of substituted piperidines, 2,5-disubstituted variants such as 5-Ethyl-2-methylpiperidine represent a particularly valuable class of chiral building blocks. The presence of two stereocenters, combined with the conformational rigidity of the piperidine ring, allows for the precise spatial arrangement of substituents, which is critical for dictating molecular interactions with biological targets.

This technical guide provides a comprehensive overview of 5-Ethyl-2-methylpiperidine, focusing on its stereochemistry, stereoselective synthesis, resolution, and its strategic application in the synthesis of complex molecular architectures. This document is intended to serve as a resource for researchers in organic synthesis and drug discovery, offering both foundational knowledge and practical, field-proven insights.

The Structural Foundation: Stereoisomerism in 5-Ethyl-2-methylpiperidine

5-Ethyl-2-methylpiperidine possesses two stereogenic centers at the C2 and C5 positions. Consequently, it can exist as four distinct stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomeric to each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and ethyl groups with respect to the piperidine ring.

-

Cis Isomers: The (2R, 5S) and (2S, 5R) enantiomers, where the methyl and ethyl groups are on the same face of the ring.

-

Trans Isomers: The (2R, 5R) and (2S, 5S) enantiomers, where the methyl and ethyl groups are on opposite faces of the ring.

The specific stereoisomer used in a synthesis is paramount, as the defined three-dimensional arrangement of the substituents will direct the stereochemical outcome of subsequent transformations and ultimately determines the biological activity of the final target molecule.

Synthesis and Stereochemical Control

The most direct and industrially scalable route to 5-ethyl-2-methylpiperidine is the catalytic hydrogenation of its aromatic precursor, 5-ethyl-2-methylpyridine. This precursor is readily synthesized from simple and inexpensive starting materials like paraldehyde and ammonia[1]. The critical challenge in this approach lies in controlling the stereoselectivity of the hydrogenation to favor the desired cis or trans diastereomer.

Diastereoselective Hydrogenation of 5-Ethyl-2-methylpyridine

The reduction of the pyridine ring can be achieved using various catalytic systems, with the choice of catalyst and reaction conditions profoundly influencing the diastereomeric ratio of the resulting piperidine product.

-

Heterogeneous Catalysis: Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium-based catalysts are commonly employed. Hydrogenation over platinum catalysts often proceeds under acidic conditions (e.g., in acetic acid or with HCl), which protonates the pyridine nitrogen. This protonation influences the adsorption of the ring on the catalyst surface, thereby affecting the facial selectivity of hydrogen addition. Generally, such conditions tend to favor the formation of the cis isomer.

-

Homogeneous Catalysis: Transition metal complexes, particularly those of rhodium and iridium with chiral phosphine ligands, can be used for asymmetric hydrogenation.[2] While often applied to achieve enantioselectivity, the ligand environment also influences diastereoselectivity.

The causality behind diastereoselectivity in pyridine reduction is complex. It involves a thermodynamic and kinetic interplay between partially hydrogenated intermediates (dihydropyridines and tetrahydropyridines) and their propensity to isomerize on the catalyst surface before complete reduction. The cis isomer is often the kinetic product, while the more stable trans isomer may be favored under conditions that allow for equilibration.

Resolution of Racemic Mixtures